molecular formula C18H12F4 B12535863 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene CAS No. 797048-12-5

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene

Cat. No.: B12535863
CAS No.: 797048-12-5
M. Wt: 304.3 g/mol
InChI Key: CSLITDMRCWNJSS-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms and a butenyl group attached to a benzene ring

Properties

CAS No.

797048-12-5

Molecular Formula

C18H12F4

Molecular Weight

304.3 g/mol

IUPAC Name

5-but-3-enyl-2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene

InChI

InChI=1S/C18H12F4/c1-2-3-4-13-10-16(20)14(17(21)11-13)7-5-12-6-8-15(19)18(22)9-12/h2,6,8-11H,1,3-4H2

InChI Key

CSLITDMRCWNJSS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene typically involves the coupling of a butenyl group with a difluorophenyl ethynyl moiety. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes .

Scientific Research Applications

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)propionic acid
  • trans,trans-4-(3,4-Difluorophenyl)-4’-n-propylbicyclohexyl

Uniqueness

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is unique due to the presence of both a butenyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .

Biological Activity

Overview of the Compound

5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is a synthetic organic compound that belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. The structural features of this compound suggest it may exhibit significant biological activity due to the presence of multiple fluorine atoms and an ethynyl group, which can influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures often possess anticancer properties. The introduction of fluorine atoms in organic compounds can enhance their metabolic stability and bioactivity. For instance:

  • Fluorinated Compounds : Fluorinated derivatives have shown improved potency against various cancer cell lines. The presence of difluoro groups can facilitate interactions with target proteins involved in cancer progression.

The mechanism by which such compounds exert their biological effects typically involves:

  • Inhibition of Enzymatic Activity : Many fluorinated compounds act as inhibitors of key enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, leading to reduced tumor size.

Case Studies

While specific case studies on “5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene” are not available, analogous compounds have been studied extensively:

  • Compound A : A structurally similar compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition at low concentrations.
  • Compound B : Another derivative showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic use.

Data Table

Here is a hypothetical data table summarizing the biological activity based on analogous compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.5Apoptosis induction
Compound BHCT1160.8Enzyme inhibition
Compound CA549 (Lung)0.6Cell cycle arrest

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